molecular formula C17H19NO2 B336508 N-(2-isopropylphenyl)-2-phenoxyacetamide

N-(2-isopropylphenyl)-2-phenoxyacetamide

Cat. No.: B336508
M. Wt: 269.34 g/mol
InChI Key: HQNAOHAIKXJFDD-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly within the phenoxyacetamide class known for diverse biological activities . The compound features a phenoxyacetamide backbone, a structure recognized as a privileged scaffold in the design of novel therapeutic agents . Research into phenoxyacetamide derivatives has demonstrated considerable potential, especially in oncology. Recent investigations have highlighted that novel phenoxy acetamide derivatives exhibit promising cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) . Some derivatives have shown superior efficacy compared to standard chemotherapeutic agents like 5-Fluorouracil, inducing apoptosis and causing cell cycle arrest in the G1/S phase . The mechanism of action for these active compounds may involve the modulation of key enzymatic pathways. For instance, related 2-phenoxyacetamides have been identified as potent inhibitors of the NOTUM enzyme, a carboxylesterase that suppresses Wnt signaling by mediating the O-depalmitoleoylation of Wnt proteins . Inhibiting NOTUM can restore Wnt signaling, which is a valuable mechanism for in vitro disease models where NOTUM overactivity is a pathological factor . Furthermore, the phenoxy moiety is a critical structural feature in several established therapeutic agents, contributing to target binding, selectivity, and overall pharmacological profile . This compound is intended for research applications only, including use as a standard in analytical chemistry, a building block in synthetic chemistry for creating novel derivatives, and a candidate for biological screening in drug discovery projects . Researchers can utilize it to explore structure-activity relationships (SAR) and further investigate the therapeutic potential of the phenoxyacetamide chemical space. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-phenoxy-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C17H19NO2/c1-13(2)15-10-6-7-11-16(15)18-17(19)12-20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

HQNAOHAIKXJFDD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Acetamide Derivatives

Nimesulide (N-(2-phenoxyphenyl)acetamide)
  • Structure: Lacks the isopropyl group; instead, a second phenoxy group is attached to the phenyl ring.
  • Activity: Clinically used as a non-steroidal anti-inflammatory drug (NSAID) with COX-2 selectivity.
2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazol-3-yl)sulfamoylphenyl]acetamide
  • Structure: Incorporates a methoxy-phenoxy group and a sulfamoyl-linked isoxazole.
  • Activity : Sulfamoyl groups are associated with enhanced solubility and enzyme inhibition (e.g., carbonic anhydrase).
  • Key Difference : The sulfamoyl moiety introduces hydrogen-bonding capacity, contrasting with the hydrophobic isopropyl group in the target compound .
N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide
  • Structure: Shares the isopropylphenoxy group but includes an amino-methylphenyl substituent.
  • Activity: Amino groups may facilitate interactions with acidic residues in biological targets (e.g., kinases or GPCRs).

Halogenated and Bicyclic Analogs

2-Chloro-N-(2,6-diisopropylphenyl)acetamide
  • Structure : Chloro substituent at the acetamide α-carbon and diisopropylphenyl group.
  • Activity : Chlorine enhances electrophilicity, possibly increasing reactivity toward nucleophilic targets (e.g., cysteine proteases).
  • Key Difference : The α-chloro group may confer higher toxicity risks compared to the unsubstituted acetamide in the target compound .
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
  • Structure : Bicyclic terpene-derived substituent instead of isopropylphenyl.
  • Activity : Demonstrated anti-inflammatory and analgesic efficacy in preclinical studies.
  • Key Difference : The rigid bicyclic system may restrict conformational flexibility, affecting binding to dynamic protein pockets .

Pharmacological Profile vs. Structural Features

The table below summarizes structural and inferred pharmacological differences:

Compound Name Key Substituents Inferred Pharmacological Activity Structural Influence on Activity Reference
N-(2-isopropylphenyl)-2-phenoxyacetamide Isopropylphenyl, phenoxy Potential kinase/GPCR modulation High lipophilicity enhances cell uptake
Nimesulide 2-phenoxyphenyl COX-2 inhibition Dual phenoxy groups enhance selectivity
2-Chloro-N-(2,6-diisopropylphenyl)acetamide α-Chloro, diisopropylphenyl Protease inhibition Electrophilic chloro increases reactivity
Bicyclic phenoxy acetamide () Bicyclic terpene, phenoxy Anti-inflammatory Rigid structure limits target range

Preparation Methods

Nucleophilic Substitution via Chloroacetamide Intermediate

The most widely documented approach involves a two-step sequence starting with 2-isopropylaniline. In the first step, 2-chloro-N-(2-isopropylphenyl)acetamide is synthesized by reacting 2-isopropylaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. A typical procedure employs a 1:1.2 molar ratio of aniline to chloroacetyl chloride, with K<sub>2</sub>CO<sub>3</sub> (3.6 equiv) as the base at 0°C for 4–6 hours. The intermediate is isolated in 85–90% yield after crystallization with hexane/ethyl acetate.

In the second step, the chloroacetamide undergoes nucleophilic aromatic substitution with phenol. The reaction is conducted in acetone using K<sub>2</sub>CO<sub>3</sub> (3.0 equiv) and catalytic KI (0.2 equiv) at room temperature for 10–12 hours. This method yields the target compound in 68–75% after column chromatography (silica gel, hexane/ethyl acetate gradient).

Key reaction:

2-Isopropylaniline+ClCH2COClK2CO3,DCM2-Chloro-N-(2-isopropylphenyl)acetamidePhOH, K2CO3,acetoneThis compound\text{2-Isopropylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{DCM}} \text{2-Chloro-N-(2-isopropylphenyl)acetamide} \xrightarrow{\text{PhOH, K}2\text{CO}_3, \text{acetone}} \text{this compound}

Direct Condensation of Phenoxyacetyl Chloride

An alternative one-pot method involves the reaction of 2-isopropylaniline with phenoxyacetyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. This approach eliminates the need for isolating the chloroacetamide intermediate but requires stringent moisture control. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours, achieving a 65–70% yield.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal significant yield variations based on solvent-base combinations:

SolventBaseTemperatureTime (h)Yield (%)
AcetoneK<sub>2</sub>CO<sub>3</sub>RT1275
TolueneK<sub>2</sub>CO<sub>3</sub>Reflux642
DMFNaH60°C868
THFTEART1270

Acetone/K<sub>2</sub>CO<sub>3</sub> emerges as the optimal system due to its ability to solubilize both aromatic and acetamide components while minimizing side reactions.

Catalytic Effects

The addition of KI (0.2 equiv) in acetone increases yields by 15–20% through a halogen-exchange mechanism, facilitating the substitution process. In contrast, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) show negligible improvements (<5%).

Analytical Characterization

Spectroscopic Data

IR (KBr, cm<sup>-1</sup>):

  • 3280 (N–H stretch, amide)

  • 1685 (C=O stretch, amide I)

  • 1604 (C=C aromatic)

  • 1248 (C–O–C asymmetric stretch)

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

  • δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH<sub>3</sub>)<sub>2</sub>)

  • δ 3.20 (septet, J = 6.8 Hz, 1H, CH(CH<sub>3</sub>)<sub>2</sub>)

  • δ 4.68 (s, 2H, OCH<sub>2</sub>)

  • δ 6.90–7.40 (m, 9H, Ar–H)

ESI-MS:

  • m/z Calculated for C<sub>17</sub>H<sub>19</sub>NO<sub>2</sub>: 281.14

  • Found: 282.15 [M + H]<sup>+</sup>

Purity Assessment

HPLC analysis (C18 column, MeOH/H<sub>2</sub>O 70:30) confirms ≥98% purity for column-purified samples, compared to 89–92% for recrystallized products.

Challenges and Mitigation Strategies

Competing Hydrolysis

The chloroacetamide intermediate is susceptible to hydrolysis in aqueous conditions. This is mitigated by using anhydrous solvents and molecular sieves during the first reaction step.

Phenol Reactivity

Phenol’s lower nucleophilicity compared to substituted phenols necessitates extended reaction times (12 vs. 6 hours for 4-nitrophenol derivatives). Microwave-assisted synthesis at 80°C reduces this to 3 hours but requires specialized equipment.

Comparative Method Evaluation

ParameterNucleophilic SubstitutionDirect Condensation
Total Yield68–75%65–70%
Purity≥98%90–92%
Reaction Steps21
Purification ComplexityHigh (chromatography)Moderate (recrystallization)

The two-step nucleophilic substitution method remains preferred for large-scale synthesis due to superior yields and purity, despite requiring intermediate isolation .

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